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Compound of Interest

Compound Name: methyl beta-D-fructofuranoside

Cat. No.: B080863 Get Quote

Abstract: This guide provides a comprehensive technical overview of the structural

determination of methyl β-D-fructofuranoside, a key model compound for understanding the

chemistry of fructans and other furanose-containing biomolecules. Addressed to researchers

and professionals in chemical and pharmaceutical sciences, this document moves beyond a

simple description of the molecule's structure. It delves into the conformational intricacies of the

furanose ring, the stereoelectronic effects governing its stability, and the synergistic application

of modern analytical techniques required for its definitive characterization. We will explore the

causality behind the selection of experimental methods, focusing on Nuclear Magnetic

Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling as a self-

validating system for structural elucidation in both solution and solid states.

Fundamental Chemical Structure
Methyl β-D-fructofuranoside is a glycoside derived from D-fructose. Its structure is defined by

three key components: the D-fructose backbone, the five-membered furanose ring, and the

methyl glycosidic bond at the anomeric center with a specific 'beta' configuration.

Systematic Nomenclature and Physicochemical
Properties
The unambiguous identification of a molecule begins with its systematic name and fundamental

properties. The IUPAC name for this compound is (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-

methoxyoxolane-3,4-diol.[1][2] Its core properties are summarized below.
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Property Value Source

Molecular Formula C₇H₁₄O₆ [1][2][3][4]

Molecular Weight 194.18 g/mol [1][2][4]

CAS Number 13403-14-0 [1][2][3]

Appearance
Colourless Syrup or White

Low-Melting Solid
[1]

Solubility
Soluble in Water, DMSO,

Methanol
[1][3]

Stereochemical Foundations: D-Fructose and the
Furanose Ring
The "D" designation refers to the configuration of the stereocenter furthest from the anomeric

carbon, which is C5 in fructose. In D-fructose, the hydroxyl group at C5 is on the right side in a

Fischer projection, analogous to D-glyceraldehyde.

Unlike aldoses, where the anomeric carbon is C1, in the ketose fructose, intramolecular

hemiacetal formation involves the C2 keto group and typically the C5 hydroxyl group, resulting

in a five-membered ring known as a furanose ring. This cyclization creates a new stereocenter

at C2, the anomeric carbon.

The Anomeric Center: Defining the β-Configuration
The orientation of the substituent at the anomeric carbon (C2) gives rise to two anomers: α and

β. In the case of fructofuranosides, the β-anomer is defined as having the anomeric substituent

(the -OCH₃ group) positioned cis to the exocyclic hydroxymethyl group at C5 when viewed in a

Haworth projection. This spatial relationship is a critical determinant of the molecule's overall

shape and biological activity.
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Methyl β-D-fructofuranoside Structure
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Key Feature: The β-methoxy group at C2 is on the same face of the ring as the CH₂OH group at C5.
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Caption: 2D representation of Methyl β-D-fructofuranoside highlighting the anomeric center.

The Conformational Landscape
While 2D structures are useful, the true functionality of a molecule is dictated by its three-

dimensional conformation. Furanose rings are notoriously flexible, existing not as a single flat

structure but as a dynamic equilibrium of puckered conformations.[5][6]

The Pseudorotation Concept in Furanosides
The conformational flexibility of five-membered rings is best described by the concept of

pseudorotation.[7] The ring continuously flexes through a series of conformations, primarily

described as Envelope (E) and Twist (T) forms. In an Envelope conformation, four atoms are

coplanar, and one is out of the plane. In a Twist conformation, two adjacent atoms are
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displaced on opposite sides of a plane formed by the other three. This continuous puckering

pathway is often visualized on a "pseudorotational wheel."

The high flexibility of furanosides means they can adopt several conformational states

separated by low energy barriers, making their experimental and computational analysis

challenging compared to the more rigid pyranose rings.[7]
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Caption: The pseudorotational wheel illustrating the conformational space of a furanose ring.

The Anomeric Effect
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The preference for a specific conformation is not random; it is governed by stereoelectronic

effects. The anomeric effect describes the thermodynamic preference for an electronegative

substituent at the anomeric carbon to occupy an axial-like position, which allows for a

stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom (oxygen)

and the antibonding (σ*) orbital of the anomeric C-O bond.[8][9] In the flexible furanoside

system, this effect influences the equilibrium populations of the various E and T conformers,

favoring those that accommodate this stabilizing orbital overlap.[10]

Experimental Determination of Structure in Solution
The dynamic nature of methyl β-D-fructofuranoside in solution necessitates the use of

techniques that can probe its average conformation and dynamics. Nuclear Magnetic

Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: High-Resolution NMR Analysis
A self-validating NMR protocol ensures data integrity and reproducibility. The goal is to obtain a

complete set of 1D and 2D spectra to enable full assignment and conformational analysis.

Step-by-Step Methodology:

Sample Preparation: Dissolve ~5-10 mg of high-purity methyl β-D-fructofuranoside in 0.5 mL

of a deuterated solvent (e.g., D₂O or DMSO-d₆).[1] The choice of solvent is critical, as it can

influence hydrogen bonding and, therefore, molecular conformation.

Internal Standard: Add a small, known amount of a reference standard, such as DSS or TSP

for D₂O, for accurate chemical shift calibration (δ = 0.00 ppm).

Instrument Setup: Place the sample in a high-field NMR spectrometer (≥500 MHz is

recommended for sufficient signal dispersion). Ensure the instrument is properly tuned and

shimmed to achieve high resolution and symmetrical line shapes.

1D Spectra Acquisition:

Acquire a standard ¹H NMR spectrum to assess sample purity and overall spectral

features.
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Acquire a ¹³C NMR spectrum (often using a pulse program like zgpg30) to observe all

carbon environments.

2D Spectra Acquisition (for structural assignment):

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (¹H-¹H

J-coupling), which helps trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom (¹J_CH). This is the primary experiment for assigning

carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): To observe longer-range correlations

(typically 2-3 bonds, ²J_CH and ³J_CH) between protons and carbons. This is crucial for

connecting different spin systems and confirming the position of the methyl group.

2D Spectra Acquisition (for conformational and stereochemical analysis):

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), irrespective of covalent bonding. This is the definitive experiment for

confirming the β-configuration by observing a cross-peak between the anomeric methoxy

protons and protons on the same face of the ring.

Data Interpretation and Conformational Logic
The analysis of the acquired NMR data follows a logical workflow to build the structural model.

Chemical Shift Assignment: Using the combination of COSY, HSQC, and HMBC spectra,

every proton and carbon signal is unambiguously assigned to its position in the molecule.

Coupling Constant (³J_HH) Analysis: The magnitude of the three-bond proton-proton

coupling constants (³J_HH), extracted from the high-resolution ¹H spectrum, is directly

related to the dihedral angle between the protons via the Karplus equation. By analyzing

these values around the ring, the dominant ring pucker (e.g., ³T₄ or ¹E) in solution can be

determined.

NOE Analysis: The presence of key NOE cross-peaks provides definitive proof of

stereochemistry. For methyl β-D-fructofuranoside, a critical NOE would be expected between
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the methyl protons (-OCH₃) and the H5 proton, confirming their cis relationship.

Experimental Data Acquisition

Spectral Acquisition

Data Analysis & Interpretation

Structural Model Generation

Sample Preparation
(Compound in D₂O)

NMR Spectrometer
(≥500 MHz)

1D ¹H NMR 1D ¹³C NMR 2D COSY 2D HSQC/HMBC 2D NOESY

³J_HH Coupling Analysis
(Karplus Equation)

Resonance Assignment
(Using COSY, HSQC, HMBC) NOE Restraint Analysis

3D Solution Structure
& Conformational Equilibrium

Workflow for NMR-Based Structural Elucidation

Click to download full resolution via product page

Caption: A streamlined workflow for determining the solution structure via NMR spectroscopy.

Solid-State and Computational Validation
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While NMR provides an unparalleled view of the solution-state structure, it describes a time-

averaged conformational ensemble. To gain a complete picture, this data must be

complemented by solid-state analysis and computational modeling.

Single-Crystal X-ray Crystallography
If methyl β-D-fructofuranoside can be crystallized, X-ray crystallography can provide an exact,

static picture of its molecular structure in the solid state. This technique yields precise atomic

coordinates, from which exact bond lengths, bond angles, and a specific ring conformation can

be determined. While a crystal structure for the related methyl β-D-fructopyranoside has been

solved, illustrating the power of this method, the furanoside form is more challenging to

crystallize due to its inherent flexibility.[11] The solid-state structure serves as a crucial

validation benchmark for computational models and provides a snapshot of one of the low-

energy conformers accessible to the molecule.

Molecular Dynamics (MD) Simulations
Computational chemistry, particularly MD simulations, serves as the bridge between the static

solid-state picture and the dynamic solution-state ensemble from NMR.

Causality in a Computational Approach:

Why MD? Because furanosides do not exist in a single conformation, MD simulations are

employed to explore the potential energy surface of the molecule over time, revealing the

different accessible E and T conformers and the energy barriers between them.[6][12]

Protocol Validation: A robust simulation starts with a force field parameterized for

carbohydrates (e.g., GLYCAM).[6][12] The system is solvated in a water box that mimics the

experimental conditions of the NMR sample. After energy minimization and equilibration, a

production run (on the nanosecond timescale) is performed.

Synergy with NMR: The true power of MD lies in its ability to validate and refine the NMR

model. Theoretical ³J_HH coupling constants and NOEs can be calculated from the MD

trajectory and compared directly with the experimental values. Strong agreement between

the simulated and experimental data provides high confidence in the final structural model.

Conclusion
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The structure of methyl β-D-fructofuranoside is more complex than its 2D representation

suggests. Its definitive characterization requires a multi-pronged, self-validating approach. The

fundamental stereochemistry is established by its synthesis from D-fructose, while the specific

β-anomeric configuration is unequivocally proven by NOESY NMR experiments. The

molecule's dominant three-dimensional shape in solution is a dynamic equilibrium of puckered

furanose ring conformers, the populations of which are dictated by stereoelectronic influences

like the anomeric effect. This conformational ensemble is best characterized by a synergistic

combination of high-field NMR spectroscopy to provide experimental restraints, and molecular

dynamics simulations to explore the complete conformational landscape. When available, a

solid-state X-ray crystal structure provides an invaluable benchmark for a single, low-energy

state. This integrated methodology provides the robust and detailed structural understanding

required by researchers in glycoscience and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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